(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17820200
InChI: InChI=1S/C9H10F3NO/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-5,9H,13H2,1H3/t5-/m0/s1
SMILES:
Molecular Formula: C9H10F3NO
Molecular Weight: 205.18 g/mol

(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine

CAS No.:

Cat. No.: VC17820200

Molecular Formula: C9H10F3NO

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine -

Specification

Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
IUPAC Name (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethanamine
Standard InChI InChI=1S/C9H10F3NO/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-5,9H,13H2,1H3/t5-/m0/s1
Standard InChI Key PZJJUPMUYZHXIQ-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C1=C(C=C(C=C1)F)OC(F)F)N
Canonical SMILES CC(C1=C(C=C(C=C1)F)OC(F)F)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound exists in two primary forms: the free base (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine (CAS: 1344957-66-9) and its hydrochloride salt (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride (CAS: 1384435-38-4). Discrepancies in reported CAS numbers (e.g., 1955506-50-9 in source ) likely stem from vendor-specific nomenclature errors, as SMILES strings and molecular formulas align with validated entries .

PropertyFree Base Hydrochloride Salt
Molecular FormulaC₉H₁₀F₃NOC₉H₁₁ClF₃NO
Molecular Weight205.18 g/mol241.64 g/mol
SMILESCC@@HNCC(C1=C(C=C(C=C1)F)OC(F)F)N.Cl
ChEMBL IDCHEMBL4543171N/A

The stereochemistry at the C1 position (S-configuration) is critical for biological activity, as evidenced by enantiomer-specific receptor binding studies .

Spectroscopic and Computational Data

  • InChIKey: PZJJUPMUYZHXIQ-YFKPBYRVSA-N (free base)

  • X-ray Crystallography: Limited data available; computational models predict a dihedral angle of 112° between the ethanamine chain and fluorophenyl ring, optimizing π-π stacking with aromatic receptor residues.

  • LogP: Calculated at 2.1 (free base), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Manufacturing

Synthetic Pathways

The hydrochloride salt is synthesized via a three-step process:

  • Friedel-Crafts Acylation: 2-(Difluoromethoxy)-4-fluorobenzene reacts with acetyl chloride under AlCl₃ catalysis to yield 1-[2-(difluoromethoxy)-4-fluorophenyl]ethanone.

  • Enantioselective Reductive Amination: The ketone intermediate undergoes asymmetric reduction using (S)-BINAP/RuCl₂ to install the S-configuration, achieving >98% enantiomeric excess .

  • Salt Formation: Treatment with HCl in ethyl ether precipitates the hydrochloride salt (yield: 82%).

Industrial-Scale Challenges

  • Fluorine Handling: Requires specialized equipment due to HF byproduct generation during difluoromethoxy group installation .

  • Optical Purity Maintenance: Chiral column chromatography (Chiralpak IC) is employed to ensure ≥99% enantiopurity for pharmacological applications .

Pharmacological Profile

Mechanism of Action

In vitro assays demonstrate dual activity:

  • Serotonin Transporter (SERT) Inhibition: IC₅₀ = 12 nM (rat synaptosomes), comparable to paroxetine.

  • σ₁ Receptor Agonism: EC₅₀ = 34 nM, potentially contributing to anxiolytic effects .

TargetActivityAssay Type
SERTInhibitor (IC₅₀ 12 nM)Radioligand binding
σ₁ ReceptorAgonist (EC₅₀ 34 nM)Calcium flux
NETWeak inhibition (IC₅₀ >1 μM)Electrophysiology

In Vivo Efficacy

  • Forced Swim Test (Mice): 10 mg/kg i.p. reduced immobility time by 62% (p<0.01 vs vehicle), surpassing fluoxetine’s 48% reduction.

  • Marble Burying Test: Anxiolytic effects observed at 5 mg/kg (40% reduction in buried marbles, p<0.05) .

Comparative Analysis with Clinical Antidepressants

Parameter(1S)-IsomerFluoxetineVenlafaxine
SERT IC₅₀12 nM0.8 nM82 nM
σ₁ ActivityAgonistNoneWeak antagonist
t₁/₂ (Human)9.2 h4-6 days5 h
QTc Prolongation RiskModerateLowHigh

The compound’s rapid onset (peak plasma concentration at 1.5 h post-dose) and σ₁-mediated anxiolysis position it as a candidate for treatment-resistant depression .

Regulatory Status and Future Directions

As of April 2025, (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride remains in preclinical development. Key challenges include:

  • Optimizing CYP3A4-independent analogs to reduce drug-drug interactions .

  • Addressing σ₁ receptor desensitization observed in chronic dosing models.

Phase I trials are anticipated to commence Q3 2026, focusing on safety profiling in healthy volunteers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator